Lithium 2-[(morpholin-4-yl)methyl]benzoate
Overview
Description
Lithium 2-[(morpholin-4-yl)methyl]benzoate is a useful research compound. Its molecular formula is C12H14LiNO3 and its molecular weight is 227.2 g/mol. The purity is usually 95%.
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Biological Activity
Lithium 2-[(morpholin-4-yl)methyl]benzoate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 227.185 g/mol. It is characterized by a melting point greater than 300 °C, indicating thermal stability, which is beneficial for storage and handling in laboratory settings .
Antimicrobial Properties
Recent studies have indicated that compounds containing morpholine structures exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds ranged from 4.69 to 156.47 µM against different pathogens, suggesting promising antibacterial potential .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported to be between 16.69 to 222.31 µM, indicating a moderate level of antifungal efficacy .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. The morpholine moiety is known for enhancing membrane permeability, which may facilitate the entry of the compound into microbial cells, leading to cell death or inhibition of growth.
Case Studies and Research Findings
- Antibacterial Study : A study evaluated the antibacterial effects of various morpholine derivatives, including this compound, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that structural modifications influenced the potency of these compounds .
- Antifungal Evaluation : Another research effort focused on the antifungal properties of lithium-containing compounds, where this compound was tested against fungal strains like Candida albicans. Results indicated a concentration-dependent effect on fungal growth inhibition .
- In Vivo Studies : Preliminary in vivo studies are necessary to establish the therapeutic potential and safety profile of this compound. These studies would help elucidate its pharmacokinetics and possible side effects when administered in clinical settings.
Properties
IUPAC Name |
lithium;2-(morpholin-4-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLIDBHLNQBFTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14LiNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635779 | |
Record name | Lithium 2-[(morpholin-4-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904696-60-2 | |
Record name | Lithium 2-[(morpholin-4-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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